1H-Indene, 1-ethyl-
Overview
Description
1H-Indene, 1-ethyl- is an organic compound with the molecular formula C11H10. It is a derivative of indene, characterized by the presence of an ethyl group at the first position of the indene ring. This compound is a colorless to pale yellow liquid that is soluble in most organic solvents such as ethanol, ether, and dimethylformamide. It is stable under normal conditions but should be kept away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indene, 1-ethyl- can be synthesized through the ethylation of indene. This reaction typically involves the use of ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, 1H-Indene, 1-ethyl- can be produced by the catalytic hydrogenation of indene followed by ethylation. The hydrogenation process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The ethylation step is similar to the laboratory synthesis, using ethyl halides and a strong base .
Chemical Reactions Analysis
Types of Reactions: 1H-Indene, 1-ethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation with bromine in carbon tetrachloride, nitration with nitric acid in sulfuric acid, and sulfonation with sulfuric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1H-Indene, 1-ethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active indene derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Indene, 1-ethyl- involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
1H-Indene, 1-ethyl- can be compared with other indene derivatives such as:
- 1H-Indene, 1-methyl-
- 1H-Indene, 1-ethylidene-
- 1H-Indene, 2,3-dihydro-
Uniqueness: 1H-Indene, 1-ethyl- is unique due to the presence of the ethyl group at the first position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other indene derivatives and contributes to its specific applications and effects .
Properties
IUPAC Name |
1-ethyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPDJDYFASRFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316500 | |
Record name | 1-Ethyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6953-66-8 | |
Record name | 1-Ethyl-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6953-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene, 1-ethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indene, 1-ethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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